Rhodexin A

Description

Ethnobotanical Context of Rhodexin A Source Plants

This compound has been reported to be present in several plant species, most notably Rohdea japonica and Rhodiola rosea. These plants have distinct ethnobotanical histories in different regions of the world.

Isolation from Rhodea japonica and its Traditional Uses

This compound was first isolated from the leaves and roots of Rohdea japonica in 1951. ucla.eduescholarship.orgrsc.org Early research identified it as a cardiac glycoside. ucla.eduresearchgate.net

Association with Rhodiola rosea and Adaptogenic Research

Rhodiola rosea, commonly known as golden root or Arctic root, is a perennial flowering plant found in Arctic and mountainous regions across Europe, Asia, and North America. ontosight.aiwikipedia.orgaltmedrev.com It has a long history of use in traditional medical systems in Eastern Europe and Asia, where it is recognized for its adaptogenic properties. ontosight.aialtmedrev.com Adaptogens are substances believed to increase the body's resistance to various stressors, including physical, chemical, and biological factors. altmedrev.comnih.govnih.gov

Chronology of this compound Discovery and Early Scientific Reports

The discovery of this compound dates back to the mid-20th century. It was first isolated in 1951 from Rohdea japonica by H. Nawa. ucla.eduescholarship.orgrsc.orgjst.go.jp Early scientific reports focused on its isolation and identification as a cardiac glycoside. ucla.eduresearchgate.net Subsequent research in the following decades continued to investigate the constituents of Rhodea japonica, further confirming the presence of this compound and other cardiac glycosides. ecomole.comjst.go.jp Studies also began to explore the biological activities of this compound, including its cardiotonic properties, consistent with its classification as a cardiac glycoside. ucla.eduresearchgate.netphcogrev.comphcogrev.comoup.com The first total synthesis of this compound was reported in 2011. jst.go.jpphcogrev.comacs.orgbiorxiv.orgnih.govnih.govacs.orgnih.gov

Table 1 summarizes key historical points regarding this compound.

| Event | Year | Source Plant(s) | Key Finding/Contribution |

| First Isolation of this compound | 1951 | Rohdea japonica | Identification as a cardiac glycoside. ucla.eduescholarship.orgrsc.orgjst.go.jp |

| Further Constituent Studies | 1970s | Rhodea japonica | Confirmation of this compound and other glycosides. ecomole.comjst.go.jp |

| Early Biological Activity Investigations | - | Rhodea japonica | Cardiotonic activity. ucla.eduresearchgate.netphcogrev.comphcogrev.comoup.com |

| First Total Synthesis of this compound | 2011 | - | Chemical synthesis achieved. jst.go.jpphcogrev.comacs.orgbiorxiv.orgnih.govnih.govacs.orgnih.gov |

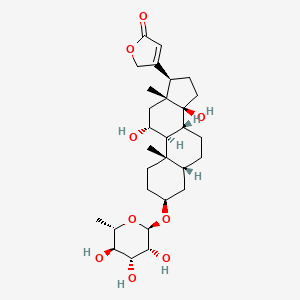

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(3S,5R,8R,9S,10S,11R,13R,14S,17R)-11,14-dihydroxy-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O9/c1-14-23(32)24(33)25(34)26(37-14)38-17-6-8-27(2)16(11-17)4-5-19-22(27)20(30)12-28(3)18(7-9-29(19,28)35)15-10-21(31)36-13-15/h10,14,16-20,22-26,30,32-35H,4-9,11-13H2,1-3H3/t14-,16+,17-,18+,19+,20+,22+,23-,24+,25+,26-,27-,28+,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMLTKBZNAPPNY-CEKKCSHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3C(CC5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3[C@@H](C[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301318334 | |

| Record name | Rhodexin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

545-49-3 | |

| Record name | Rhodexin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=545-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodexin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000545493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodexin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301318334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Detailed Research Findings on Rhodexin a

Academic research on Rhodexin A has primarily focused on its isolation, structural characterization, and evaluation of its biological activities, particularly its cytotoxic potential.

This compound has been isolated from the leaves of Rhodea japonica tandfonline.com. Its chemical structure has been determined, corresponding to the molecular formula C29H44O9 nih.gov. It is identified as a cardenolide glycoside, featuring a steroid aglycone linked to a sugar moiety norman-network.comjst.go.jp.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C29H44O9 | PubChem nih.gov |

| Molecular Weight | 536.65 g/mol | PubChem nih.gov |

| PubChem CID | 441868 | PubChem nih.gov |

| CAS Number | 545-49-3 | PubChem nih.gov |

Significant research findings pertain to the cytotoxic activity of this compound. Studies have demonstrated that this compound exhibits potent inhibitory action on the growth of human leukemia K562 cells jst.go.jptandfonline.com. This cytotoxic effect is reported to be mediated through the induction of cell cycle arrest and apoptosis in these cells jst.go.jp.

Comparative studies have shown that this compound possesses greater potency in inhibiting the growth of K562 cells compared to ouabain (B1677812), a well-known cardiotonic steroid jst.go.jptandfonline.com. For instance, one study reported an IC50 value for this compound against K562 cells at 19 nM, while ouabain showed an IC50 of 60 nM under the same conditions, indicating this compound was approximately three times more potent tandfonline.com. At concentrations ranging from 30 to 100 nM, this compound was observed to increase the population of cells in the G2/M phase while decreasing the G0/G1 population, suggesting cell cycle arrest at the G2/M phase jst.go.jp. Furthermore, at a concentration of 100 nM, this compound increased the number of cells with hypodiploid DNA, which is indicative of apoptosis induction jst.go.jp.

The complexity of this compound's structure has also led to academic efforts focused on its total synthesis rsc.orgacs.orgnih.gov. Research in this area aims to develop efficient chemical pathways to construct the molecule, which can facilitate further biological studies and potentially lead to the synthesis of analogs with modified properties rsc.org. Studies have explored different synthetic strategies, including Diels-Alder reactions, to construct the core structure of this compound acs.orgnih.gov.

Advanced Structural Elucidation and Stereochemical Characterization of Rhodexin a

Methodologies Employed for Rhodexin A Structure Determination

The structural elucidation of this compound and related cardiac glycosides has historically relied on a combination of chemical degradation, spectroscopic techniques, and more recently, advanced synthetic approaches. Early studies likely involved hydrolysis to separate the aglycone (sarmentogenin) from the sugar moiety (L-rhamnose), followed by analysis of each component.

Modern structure determination techniques, particularly in the context of total synthesis efforts, have utilized Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D and 2D NMR experiments (such as ¹H and ¹³C NMR), to determine the connectivity of atoms and relative stereochemistry whiterose.ac.uknih.gov. Mass spectrometry provides information about the molecular weight and fragmentation patterns. X-ray crystallography has also been employed to confirm the solid-state structure and absolute stereochemistry of key intermediates or the final product during synthetic endeavors acs.org.

Synthetic strategies towards this compound have also served as a means of structural confirmation. For instance, a total synthesis reported in 2011 utilized an inverse-electron-demand Diels-Alder reaction as a key step to establish multiple contiguous stereocenters, and the stereochemistry of intermediates was confirmed by X-ray crystallography acs.org. Another study involving the synthesis of related cardenolides also highlights the use of NMR analysis to determine diastereomeric ratios and confirm stereochemistry nih.gov.

Stereochemical Peculiarities of the this compound Aglycone and Glycosidic Moiety

This compound possesses distinct stereochemical features within both its steroidal aglycone (sarmentogenin) and its glycosidic L-rhamnose unit. Unlike many common steroids which have trans-fused AB and CD rings, this compound is characterized by cis-fused AB and CD rings acs.orgresearchgate.netchemrxiv.org. This cis fusion contributes to a characteristic "U" shape of the steroidal nucleus in some cardiac glycosides rsc.org. Additionally, the aglycone features a β-oriented hydroxyl group at C14 and a β-butenolide substituent at C17. acs.org The glycosidic moiety is an L-rhamnose sugar attached via an α-glycosidic linkage at the C3 position of the aglycone. nih.govnih.gov

Analysis of AB and CD Ring Junction Stereochemistry

The stereochemistry of the AB and CD ring junctions in this compound is cis. acs.orgresearchgate.netchemrxiv.org This is a notable deviation from the more common trans fusion found in many steroids. The cis-decalin structure of the AB ring system has been a specific focus in synthetic studies aiming to replicate the natural product's architecture whiterose.ac.ukrsc.org. The cis-CD ring junction is also a characteristic feature of cardiotonic steroids nih.govchemrxiv.org. Synthetic approaches have aimed to control this stereochemistry throughout the construction of the tetracyclic ring system researchgate.net.

Configuration of Key Stereocenters within this compound

Based on the IUPAC name and structural information, key stereocenters in the aglycone of this compound have specific configurations. The PubChem entry provides a detailed IUPAC name that specifies the configuration at numerous positions, including 3S, 5R, 8R, 9S, 10S, 11R, 13R, 14S, and 17R in the steroidal core. nih.gov The L-rhamnose sugar is attached with an α-configuration at the anomeric carbon (C1' of the sugar, linked to C3 of the aglycone). nih.govnih.gov The L-rhamnose itself has defined stereochemistry, with the PubChem entry indicating (2R, 3R, 4R, 5R, 6S) for the sugar moiety. nih.gov

A table summarizing the configuration of key stereocenters in the aglycone is presented below:

| Stereocenter | Configuration |

| C3 | S |

| C5 | R |

| C8 | R |

| C9 | S |

| C10 | S |

| C11 | R |

| C13 | R |

| C14 | S |

| C17 | R |

The L-rhamnose glycosidic moiety has the following stereochemistry:

| Sugar Carbon | Configuration |

| C1' | α-linkage |

| C2' | R |

| C3' | R |

| C4' | R |

| C5' | R |

| C6' | S |

Comparative Structural Analysis of this compound within the Cardiac Glycoside Class

This compound belongs to the class of cardiac glycosides, which are steroids featuring a characteristic five- or six-membered oxygenated heterocycle at the C17 position and typically a β-hydroxylation at C14. chemrxiv.orgresearchgate.net Cardiac glycosides are broadly divided into cardenolides (with a five-membered butenolide ring at C17, like this compound) and bufadienolides (with a six-membered pyrone ring). researchgate.net

This compound is specifically the L-rhamnoside of sarmentogenin (B1193907). acs.org Sarmentogenin is the aglycone, characterized by hydroxyl groups at C3, C11, and C14, and the butenolide ring at C17. nih.govacs.org The attachment of the L-rhamnose sugar at the C3 position is also common among many cardiac glycosides, although the type of sugar and the glycosidic linkage (alpha or beta) can vary within the class. researchgate.net The presence of the hydroxyl group at the C11 position is another feature found in sarmentogenin and its glycosides like this compound, which is not universally present in all cardenolides.

Here is a table comparing some structural features of this compound with general characteristics of cardenolides:

| Feature | This compound | General Cardenolides |

| C17 Heterocycle | Five-membered butenolide | Five-membered butenolide |

| C14 Hydroxylation | β-Hydroxyl | Typically β-Hydroxyl |

| AB Ring Junction | cis | Often cis, can be trans |

| CD Ring Junction | cis | cis |

| Glycosidic Moiety | L-Rhamnose at C3 (α-linkage) | Variable sugar(s) and linkage(s) |

| Other Hydroxyls | C11 | Variable |

The specific combination of the sarmentogenin aglycone with the α-linked L-rhamnose at C3 and the cis-AB and cis-CD ring junctions defines the unique structure of this compound within the diverse family of cardiac glycosides.

Biological Activities and Pharmacological Profiles of Rhodexin a

Antineoplastic and Cytotoxic Efficacy of Rhodexin A

The potential of this compound as an anticancer agent has been explored through various in vitro studies, which have demonstrated its ability to inhibit the growth of cancer cells, induce cell cycle arrest, and trigger programmed cell death.

This compound has exhibited cytotoxic effects against human leukemia K562 cells. Studies have shown that this compound can attenuate the growth of these cells at nanomolar concentrations. Specifically, a concentration of 30 nM was found to initiate growth attenuation, while concentrations of 100 nM or higher resulted in complete growth inhibition and decreased cell viability nih.gov.

While detailed IC50 values for this compound against a wide array of cancer cell lines are not extensively documented in publicly available literature, the data from studies on K562 cells suggest a potent antiproliferative activity. The potency of this compound to inhibit the growth of K562 cells was reported to be greater than that of ouabain (B1677812), another cardiac glycoside nih.gov.

Table 1: Antiproliferative Activity of this compound

| Cell Line | Concentration | Effect |

| Human Leukemia K562 | 30 nM | Attenuation of growth |

| Human Leukemia K562 | ≥100 nM | Complete inhibition of growth |

This table is based on available data and highlights the need for further research to establish a broader profile of this compound's antiproliferative activity.

Investigations into the cellular mechanisms underlying the antiproliferative effects of this compound have revealed its ability to interfere with the cell cycle. In human leukemia K562 cells, treatment with this compound at concentrations of 30-100 nM led to an increase in the population of cells in the G2/M phase of the cell cycle nih.gov. This accumulation of cells in the G2/M phase suggests that this compound induces a cell cycle arrest at this checkpoint, thereby preventing the cells from proceeding to mitosis and subsequent cell division. The molecular mechanisms detailing how this compound orchestrates this G2/M phase arrest are an area for ongoing research.

In addition to inducing cell cycle arrest, this compound has been shown to trigger apoptosis, or programmed cell death, in cancer cells. In the human leukemia K562 cell line, a concentration of 100 nM this compound was observed to increase the number of cells with hypodiploid DNA, a characteristic feature of apoptotic cells nih.gov. This indicates that this compound can effectively initiate the apoptotic cascade in these cancer cells. The intrinsic pathway of apoptosis, which is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria, is a common mechanism for cellular suicide nih.govnih.govmdpi.comresearchgate.netresearchgate.net. This pathway culminates in the activation of caspases, which are the executioners of apoptosis nih.govmdpi.com. The precise signaling pathways and the specific Bcl-2 family members and caspases that are modulated by this compound in the induction of apoptosis are yet to be fully elucidated.

Cardiotonic Activity and Its Therapeutic Implications

This compound belongs to the class of compounds known as cardiotonic steroids or cardiac glycosides. These compounds are known for their ability to increase the force of contraction of the heart muscle, an effect known as a positive inotropic effect doctorabad.comjohnshopkins.eduyoutube.commdpi.comyoutube.com. This action is primarily mediated through the inhibition of the Na+/K+-ATPase enzyme in cardiac muscle cells mdpi.com. Inhibition of this pump leads to an increase in intracellular sodium, which in turn increases intracellular calcium concentration, thereby enhancing myocardial contractility.

Due to their positive inotropic effects, cardiotonic steroids have historically been used in the treatment of heart failure doctorabad.comjohnshopkins.eduyoutube.commdpi.comyoutube.com. In this condition, the heart's pumping ability is compromised, and agents that strengthen cardiac contractions can help to improve cardiac output and alleviate symptoms. While the general mechanism of cardiotonic steroids is well-understood, the specific therapeutic implications and clinical utility of this compound in the context of heart failure require further investigation.

Anti-inflammatory Properties of this compound and Associated Research

While direct research on the anti-inflammatory properties of this compound is limited, studies on related compounds from the Rhodiola genus, from which some cardiac glycosides are isolated, suggest potential anti-inflammatory activity frontiersin.org. The anti-inflammatory effects of phytochemicals are often attributed to their ability to modulate key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) signaling pathway, and to reduce the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) nih.govfrontiersin.orgmdpi.comnih.govplos.org. Given that other compounds from the Rhodiola genus have demonstrated these effects, it is plausible that this compound may also possess anti-inflammatory properties, though this requires direct experimental verification.

Antioxidant Effects of this compound in Cellular Systems

Similar to its anti-inflammatory profile, the antioxidant effects of this compound have not been extensively studied directly. However, various compounds isolated from Rhodiola species have been shown to possess significant antioxidant activity nih.govcabidigitallibrary.org. The antioxidant potential of natural compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays nih.govcabidigitallibrary.orgresearchgate.netresearcher.lifenih.gov. These assays measure the ability of a compound to neutralize free radicals. The antioxidant activity of plant-derived compounds can contribute to their protective effects in various cellular systems. Further research is needed to specifically determine the antioxidant capacity of this compound in cellular models.

Adaptogenic Research on this compound and its Botanical Sources Remains Unexplored

Extensive investigation into the scientific literature reveals a significant gap in the understanding of the adaptogenic properties of the chemical compound this compound and its primary natural source, Rohdea japonica. While traditional medicine has utilized Rohdea japonica for various purposes, current scientific research has not substantiated any claims related to adaptogenic activity, which involves enhancing the body's resistance to stress.

Biological Profile of this compound

This compound is identified in scientific literature primarily as a cardiotonic agent, meaning it can increase the force of contraction of the heart muscle. medkoo.com This activity is analogous to that of more well-known cardiac glycosides like digitoxin (B75463). oup.com Some research has also pointed to the cytotoxic effects of this compound on human leukemia cells, suggesting a potential for further investigation in oncology. medkoo.com However, no studies to date have explored its effects on the hypothalamic-pituitary-adrenal (HPA) axis, cortisol levels, or other biomarkers of stress that would be indicative of adaptogenic properties.

Traditional Uses of Rohdea japonica

The plant Rohdea japonica, a source of this compound, has a history of use in traditional medicine, particularly in Asia. oup.com It has been traditionally employed for its diuretic, depurative (purifying), and febrifuge (fever-reducing) properties. oup.com Additionally, it has been used as a tonic for the heart and nerves. oup.com Despite these traditional applications, there is a notable absence of scientific studies specifically investigating the plant's potential to act as an adaptogen. The traditional use as a "nerve tonic" does not directly translate to the modern pharmacological concept of an adaptogen, which requires evidence of non-specific stress resistance.

Mechanistic Investigations of Rhodexin A S Bioactivity at the Cellular and Molecular Level

Identification and Validation of Molecular Targets of Rhodexin A

The bioactivity of this compound is primarily mediated through its interaction with specific molecular targets within the cell. Investigations have identified the sodium-potassium pump (Na+/K+-ATPase) and hypoxia-inducible factor 1 alpha (HIF-1α) as key players in its mechanism of action.

Inhibition of Na+/K+-ATPase as a Primary Mechanism of Action

A cornerstone of cardiac glycoside activity is the inhibition of the Na+/K+-ATPase, a vital ion pump embedded in the cell membrane responsible for maintaining electrochemical gradients by actively transporting sodium ions out of the cell and potassium ions into the cell nih.govresearchgate.netnih.govnih.gov. This inhibition leads to an increase in intracellular sodium concentration, which in turn affects the sodium-calcium exchanger, resulting in increased intracellular calcium levels. This rise in intracellular calcium is traditionally linked to the cardiotonic effects of these compounds. The inhibition of Na+/K+-ATPase is considered a crucial aspect of the cytotoxic action of cardiac glycosides researchgate.netnih.gov. Ouabain (B1677812), another cardiac glycoside, is a well-established inhibitor of the Na+/K+-ATPase, disrupting its function and leading to increased intracellular sodium nih.govfishersci.se. This compound, as a cardiac glycoside, is understood to exert many of its effects through this primary interaction with the Na+/K+-ATPase.

Modulation of Hypoxia-Inducible Factor 1 Alpha (HIF-1α) Synthesis by this compound

Beyond its effects on ion transport, this compound has demonstrated potent antiproliferative activity, which has been linked to the inhibition of the synthesis of hypoxia-inducible factor 1 alpha (HIF-1α) whiterose.ac.ukucla.eduresearchgate.net. HIF-1α is a transcription factor that plays a critical role in cellular adaptation to hypoxic conditions, regulating the expression of genes involved in processes such as angiogenesis, cell proliferation, and survival ualberta.ca. The inhibition of HIF-1α synthesis by this compound contributes to its ability to suppress the growth of certain cancer cells, such as human leukemia K562 cells whiterose.ac.ukucla.eduresearchgate.net. This modulation of HIF-1α is not unique to this compound among cardiac glycosides, as other compounds in this class, including Digoxin, have also been shown to inhibit HIF-1α synthesis, impacting tumor growth and the maintenance of stemness in cancer cells mdpi.comtheinterstellarplan.comresearchgate.net.

Elucidation of Intracellular Signaling Pathways Influenced by this compound

The interaction of cardiac glycosides, including this compound, with the Na+/K+-ATPase extends beyond simple ion transport inhibition; the enzyme also functions as a signal transducer, influencing various intracellular signaling pathways researchgate.netnih.govnih.govphcogrev.comrsc.org. Binding of cardiac glycosides to the Na+/K+-ATPase can induce conformational changes that affect its interactions with other intracellular proteins, thereby activating downstream signaling cascades mdpi.com.

Studies on cardiac glycosides have revealed their involvement in complex cell-signal transduction mechanisms researchgate.netnih.govnih.govphcogrev.com. The binding of these compounds to Na+/K+-ATPase can activate pathways such as the Src/EGFR/Ras/Raf/MEK/ERK kinase cascade and the PI3K/Akt pathway mdpi.com. These pathways are involved in regulating various cellular processes, including cell growth, proliferation, and apoptosis nih.govmdpi.commdpi.com. While specific detailed studies solely focused on the intracellular signaling pathways modulated by this compound are less extensively documented compared to more widely studied cardiac glycosides like Ouabain, the known function of Na+/K+-ATPase as a signal transducer in the presence of cardiac glycosides suggests that this compound likely influences similar cascades, contributing to its observed biological effects rsc.orgresearchgate.net. The activation of these signaling pathways is thought to contribute to the differential effects of cardiac glycosides on cancerous versus noncancerous cell lines mdpi.com.

Comparative Mechanistic Studies: this compound versus Reference Cardiac Glycosides

This compound shares mechanistic similarities with other well-characterized cardiac glycosides, such as Digoxin and Ouabain, particularly in its ability to inhibit Na+/K+-ATPase and modulate HIF-1α synthesis whiterose.ac.ukucla.eduresearchgate.netmdpi.comtheinterstellarplan.comresearchgate.net. These common mechanisms contribute to their shared cardiotonic and antiproliferative properties whiterose.ac.ukucla.edursc.orgresearchgate.netnih.gov.

Synthetic Methodologies and Chemoenzymatic Approaches for Rhodexin a and Analogues

Historical Overview of Synthetic Efforts Towards Rhodexin A

The synthesis of cardiac glycosides, including this compound, has been a subject of interest for many years. Early synthetic efforts towards cardenolides and bufadienolides date back to the early 1970s, with significant contributions in the semisynthesis of related compounds like strophanthidol, strophanthidin, and digitoxigenin (B1670572). nih.gov The total synthesis of digitoxigenin was reported in 1996. nih.gov For this compound specifically, the Jung group has been prominent in its synthetic studies. escholarship.orgnih.gov Their work includes the preparation of functionalized intermediates and ultimately the first total synthesis of this compound. ucla.edubu.eduacs.org

Total Synthesis Strategies for this compound

The total synthesis of this compound presents significant challenges primarily due to its complex stereochemistry, particularly the cis-fusion of the AB and CD rings and the presence of multiple contiguous stereocenters. ucla.edubeilstein-journals.org Different strategies have been explored to construct the tetracyclic steroid core and attach the glycoside moiety.

Enantiospecific Total Synthesis of this compound and its Challenges

The enantiospecific total synthesis of this compound aims to synthesize a single enantiomer of the molecule. Studies towards this goal have highlighted the difficulties in controlling stereochemistry, especially at key positions like C-8, C-9, C-10, C-13, C-14, and C-17. escholarship.orgucla.edunih.govucla.eduacs.org One approach involved a very hindered inverse electron demand Diels-Alder reaction to establish several stereocenters in a single step. escholarship.orgnih.govucla.eduacs.org However, achieving the desired facial selectivity in certain cycloaddition reactions proved challenging, sometimes leading to undesired diastereomers. rsc.org

Key Synthetic Transformations (e.g., Diels-Alder Reactions, Enyne Metathesis)

Several key synthetic transformations have been employed in the total synthesis of this compound. The Diels-Alder reaction, particularly the inverse electron demand variant, has been a crucial tool for constructing the polycyclic ring system and setting multiple stereocenters in one step. escholarship.orgucla.edunih.govucla.eduacs.orgrsc.orgacs.org This reaction involves the cycloaddition of a conjugated diene and a dienophile to form a six-membered ring. sigmaaldrich.com In the synthesis of this compound, a hindered inverse electron demand Diels-Alder reaction was used to build the BCD tricyclic system and establish four contiguous stereocenters (C-8, C-13, C-14, and C-17). escholarship.orgucla.eduacs.org

Enyne metathesis is another powerful reaction utilized in the synthesis of complex molecules, including natural products. beilstein-journals.orgchim.itnih.govd-nb.infonih.govorganic-chemistry.orgthieme-connect.deuwindsor.ca This reaction, often catalyzed by ruthenium complexes like Grubbs' catalysts, involves the reorganization of bonds between an alkene and an alkyne to form 1,3-dienes. chim.itorganic-chemistry.orguwindsor.ca In the context of this compound synthesis, enyne metathesis, in combination with other transformations like alkene cross-metathesis and Diels-Alder cycloadditions, has been effectively used to construct the desired steroid framework. beilstein-journals.orgnih.govd-nb.info

Stereoselective Control in Glycosidation and Aglycone Assembly

Achieving precise stereochemical control is paramount in the synthesis of this compound due to its multiple chiral centers and the cis-ring fusions. Stereoselective control is required during the assembly of the aglycone (sarmentogenin) and the attachment of the L-rhamnose sugar moiety through glycosidation. rsc.orgumich.edu

In the Jung synthesis, a stepwise Diels-Alder reaction was employed to construct the BCD ring system, aiming for high stereoselectivity in setting the contiguous stereocenters. ucla.eduacs.org The use of specific Lewis acids, such as triflimide or dimethylaluminum triflimide, was explored to optimize this cycloaddition and improve yield and selectivity. escholarship.orgucla.eduacs.org

Glycosidation, the process of attaching the sugar unit to the aglycone, requires careful control to ensure the correct anomeric stereochemistry (α or β) at the glycosidic bond. This compound is specifically the L-α-rhamnoside of sarmentogenin (B1193907). rsc.org The synthesis involves reacting a protected L-rhamnose derivative, such as tri-O-acetyl L-rhamnose 1-trichloroacetimidate, with the aglycone using a suitable Lewis acid catalyst like ZnCl₂. rsc.org Subsequent deprotection steps then reveal the final glycoside. rsc.org Challenges in glycosidation can include achieving high diastereoselectivity and orthogonal deprotection of protecting groups without affecting sensitive parts of the molecule, such as the C14 hydroxyl or the glycosidic bond itself. umich.edu

Preparation of Functionalized Intermediates for this compound Synthesis

The synthesis of this compound relies on the preparation of key functionalized intermediates that allow for the controlled construction of the steroid core and the attachment of the sugar. One crucial intermediate is the tetracyclic steroid core itself, prior to glycosidation. ucla.eduacs.orgfigshare.com

The Jung synthesis involved preparing a functionalized tetracyclic intermediate through a sequence starting with an inverse-electron-demand Diels-Alder reaction. ucla.eduacs.org This reaction of an acyldiene with a silyl (B83357) enol ether provided a cycloadduct containing the required four contiguous stereocenters of the BCD ring system. ucla.eduacs.orgfigshare.com This intermediate was then further transformed through steps including reductive alkylation and annulation to yield the tetracyclic steroid core. ucla.eduacs.org The preparation of optically pure building blocks, such as derivatives of Wieland-Miescher ketone or carvone, has also been explored for the enantiospecific synthesis. escholarship.orgrsc.org

Design and Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies

The design and synthesis of this compound analogues are important for structure-activity relationship (SAR) studies to understand how structural modifications affect biological activity. researchgate.net These studies can help identify key structural features responsible for the observed cardiotonic and cytotoxic properties and potentially lead to the discovery of new therapeutic agents with improved efficacy or selectivity. beilstein-journals.orgresearchgate.net

Analogues can be designed by modifying the aglycone structure, the sugar moiety, or the glycosidic linkage. For instance, analogues lacking the A-ring of the steroid core have been synthesized to investigate their biological effects. bu.edu SAR studies on related cardiac glycosides have shown that the type and length of the sugar attached to the steroid core can influence activity. researchgate.net The synthesis of analogues often utilizes similar key transformations as the total synthesis of the parent compound, but with modifications to introduce different substituents or alter the stereochemistry. umich.edu Chemical synthesis provides a practical route to obtain a variety of natural saponins (B1172615) and their modified analogues to facilitate comprehensive SAR studies. researchgate.net

Preclinical Evaluation and Translational Research of Rhodexin a

Advanced In Vitro Pharmacological Profiling of Rhodexin A

In vitro studies have provided crucial insights into the cellular effects of this compound, particularly concerning its impact on cancer cells. These investigations have employed various techniques to quantify its effects on cell viability, proliferation, and cell cycle dynamics.

Quantitative Assessment of Cell Viability and Proliferation (e.g., IC50 Determination)

Quantitative assessments have demonstrated the potent inhibitory effects of this compound on cancer cell growth. Studies utilizing human leukemia K562 cells have determined the half-maximal inhibitory concentration (IC50) of this compound to be 19 nM. This indicates a stronger growth inhibitory activity compared to ouabain (B1677812), another cardiac glycoside, which showed an IC50 of 60 nM against the same cell line. oup.comresearchgate.netnih.govnih.govresearchgate.netoup.com Lower concentrations of this compound, such as 30 nM, have been observed to attenuate cell growth without significantly impacting viability. nih.govjst.go.jp However, increasing the concentration to 100 nM or higher leads to complete growth inhibition accompanied by a decrease in cell viability. nih.govjst.go.jp

Here is a summary of the IC50 values for this compound and ouabain against K562 cells:

| Compound | Cell Line | IC50 (nM) |

| This compound | K562 | 19 |

| Ouabain | K562 | 60 |

Flow Cytometric Analysis of Cellular Responses to this compound

Flow cytometry has been employed as a method to estimate the cytotoxic activity of this compound. nih.govjst.go.jpjst.go.jpdntb.gov.ua This technique allows for the analysis of various cellular parameters, including cell cycle distribution and the detection of apoptosis.

Investigations into this compound's Impact on Cell Cycle Dynamics

Investigations into the effects of this compound on the cell cycle have revealed its ability to induce cell cycle arrest. Treatment of K562 cells with this compound at concentrations ranging from 30 to 100 nM resulted in an increase in the G2/M phase population and a corresponding decrease in the G0/G1 phase population. nih.govjst.go.jp This suggests that this compound can induce cell cycle arrest in the G2/M phase. nih.govjst.go.jp Furthermore, at a concentration of 100 nM, this compound increased the number of cells with hypodiploid DNA, which is indicative of the induction of apoptosis. oup.comnih.govnih.govoup.comjst.go.jp The results collectively indicate that this compound exerts a potent inhibitory action on the growth of human leukemia K562 cells by inducing both cell cycle arrest and apoptosis. oup.comnih.govnih.govoup.comjst.go.jp

In Vivo Efficacy and Systemic Safety Evaluations of this compound

Preclinical evaluation of potential therapeutic compounds necessitates assessment in in vivo models to understand their systemic effects and therapeutic potential in a complex biological environment.

Utilization of Animal Models for Therapeutic Potential Assessment (e.g., Zebrafish Xenograft Models)

Animal models, such as zebrafish xenograft models, are utilized for the in vivo evaluation of the cytotoxic activity and therapeutic potential of various compounds and extracts. oup.comresearchgate.netoup.comnih.govrsc.orgmdpi.com Zebrafish xenograft models, in particular, offer advantages for rapid screening and preclinical testing of potential anticancer agents. rsc.orgmdpi.com While the utility of such models for assessing cytotoxic activity has been demonstrated for various substances oup.comresearchgate.netoup.com, specific detailed data on the in vivo efficacy of this compound itself in these models were not extensively available in the consulted literature. Further in vivo investigations and preclinical studies are considered essential to fully assess the therapeutic potential of compounds like this compound before their clinical application. oup.comoup.com

Comprehensive Biosafety and Toxicological Profiling of this compound

Comprehensive biosafety and toxicological profiling are critical steps in the preclinical evaluation of any potential therapeutic agent to understand its safety profile and identify any potential adverse effects. The necessity for such profiling for compounds like this compound has been highlighted. oup.comresearchgate.net While the importance of toxicological profiles is recognized in the broader context of substance evaluation nih.govcdc.gov, specific detailed comprehensive biosafety and toxicological data for this compound were not provided within the scope of the consulted search results. Further research in this area is required to establish a complete safety profile for this compound.

This compound's Position in Contemporary Drug Discovery and Development

This compound is a triterpenoid (B12794562) saponin (B1150181) compound isolated from the plant Rhodiola rosea, also known as golden root or Arctic root, a plant with a history of use in traditional medicine for its adaptogenic properties. ontosight.ai It has also been identified as a main cytotoxic constituent of Rhodea japonica. nih.govoup.com The compound's chemical structure features a pentacyclic triterpenoid skeleton linked to a sugar chain, contributing to its biological activities. ontosight.ai Research has revealed various biological activities associated with this compound, including antioxidant, anti-inflammatory, and potential anticancer effects. ontosight.ai These properties position this compound as a bioactive compound with potential applications in the prevention and treatment of various diseases, making it a subject of interest in contemporary drug discovery. ontosight.ai

Potential of this compound as a Lead Compound for Novel Therapeutics

The potential of this compound as a lead compound for novel therapeutics is significantly supported by its demonstrated cytotoxic activity against various human cancer cell lines. Studies have shown that this compound exhibits potent cytotoxic effects, notably against human leukemia K562 cells. nih.govoup.comjst.go.jp The activity of this compound against the growth of K562 cells has been reported with an IC₅₀ value of 19 nM, which is stronger than that of ouabain (IC₅₀, 60 nM), a well-known cardiac glycoside. nih.govoup.com

Further research into the mechanisms of action has indicated that this compound can induce apoptosis and cause cell cycle arrest. nih.govoup.com In human leukemia K562 cells, this compound at concentrations of 30-100 nM increased the G₂M population and decreased the G₀G₁ population, suggesting cell cycle arrest in the G₂M phase. jst.go.jp At concentrations of 100 nM or more, this compound completely inhibited growth with decreasing viability, and at 100 nM, it increased the number of cells with hypodiploid DNA, indicating the induction of apoptosis. nih.govoup.comjst.go.jp

The potent cytotoxic effects observed in vitro highlight this compound's potential as a promising candidate for the development of novel anticancer drugs. nih.govoup.com Its natural origin from plants used in traditional medicine also provides a valuable starting point for the discovery of new therapeutic agents. ontosight.ainih.govoup.com Beyond its cytotoxic effects, the reported antioxidant and anti-inflammatory properties further broaden its potential therapeutic scope, suggesting it could serve as a lead compound for conditions beyond cancer. ontosight.ai The compound has also been included in computational screenings for potential inhibitors of SARS-CoV-2 Mpro, indicating its consideration in diverse therapeutic areas. semanticscholar.orgrsc.org

Table 1: Cytotoxic Activity of this compound against K562 Cells Compared to Ouabain

| Compound | Cell Line | IC₅₀ (nM) |

| This compound | K562 | 19 |

| Ouabain | K562 | 60 |

Data derived from research findings on cytotoxic activity against K562 cells. nih.govoup.com

Overcoming Challenges in this compound-Based Drug Development

Despite the promising preclinical findings, the development of this compound into a clinically viable drug faces several challenges inherent in the drug discovery and development process, particularly for natural products. One significant challenge is the need for comprehensive in vivo investigations and preclinical studies to fully assess the safety profile and therapeutic efficacy of this compound before it can proceed to clinical application. nih.govoup.com While in vitro studies have shown potent cytotoxicity against cancer cells, concerns regarding potential toxicity to normal healthy cells necessitate thorough evaluation in living systems. nih.govoup.com

Another challenge lies in fully elucidating the precise mechanisms of action of this compound. Although studies have indicated the induction of apoptosis and cell cycle arrest, a deeper understanding of the molecular pathways involved is crucial for rational drug design and optimization. jst.go.jp

The complexity of the chemical structure of this compound, a cardenolide glycoside, can present challenges in terms of isolation, purification, and large-scale synthesis. While studies on the total synthesis of this compound have been reported, developing efficient and cost-effective synthetic routes for potential pharmaceutical production is essential. eurekaselect.comacs.orgnih.govacs.org

Furthermore, as with many natural compounds, challenges related to pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), need to be thoroughly investigated. researchgate.net Understanding how the body processes this compound is critical for determining appropriate formulations and administration routes.

Translational research for this compound must also navigate the broader challenges of drug development, including the high costs, lengthy timelines, and regulatory hurdles associated with bringing a new therapeutic from the laboratory to the market. ppd.comcas.orgnih.govazolifesciences.com Overcoming these challenges will require significant investment in further research, optimization of the compound's properties, and strategic development planning.

Future Directions and Emerging Research Avenues for Rhodexin a

Deeper Mechanistic Elucidation of Rhodexin A's Biological Actions

Future research should focus on unraveling the precise molecular mechanisms underlying this compound's observed biological activities. Although it is suspected that this compound functions through a pathway similar to Ouabain (B1677812), potentially involving the inhibition of the Na+/K+-ATPase pump, leading to inhibition of mitosis and promotion of apoptosis, a more detailed understanding is required. escholarship.orgresearchgate.net Studies could delve into specific protein targets, signaling pathways, and cellular processes modulated by this compound. For instance, investigating its interaction with key enzymes involved in oxidative stress or inflammatory responses could provide valuable insights into its antioxidant and anti-inflammatory properties. Further research is needed to fully elucidate its mechanisms of action and to explore its therapeutic potential. ontosight.ai

Exploration of Clinical Translational Potential for this compound

The potential clinical applications of this compound, particularly in areas such as stress adaptation, inflammation, and cancer, warrant further exploration. ontosight.ai While preliminary studies suggest potential anticancer activity, more comprehensive research is needed to confirm this effect and assess its efficacy against a wider range of cancer types. ontosight.ainih.gov This could involve in vitro studies on various cancer cell lines and in vivo studies in animal models to evaluate its therapeutic potential and determine optimal administration strategies. The development of a novel glycosylation protocol towards the first synthetic route of rhodexin B, a related compound, provides a foundation for exploring the synthesis of other rhodexin derivatives for potential therapeutic use. researchgate.netumich.edu

Investigation of Synergistic Effects of this compound with Other Therapeutic Agents

Exploring the potential synergistic effects of this compound when combined with other therapeutic agents is a promising research direction. Given its diverse biological activities, this compound could potentially enhance the efficacy of existing treatments or mitigate their side effects. For example, investigating its synergistic effects with conventional chemotherapeutic drugs in cancer treatment could lead to the development of more effective combination therapies. Studies on the synergistic effects of compounds from natural sources, such as those found in Cannabis sativa extracts, highlight the potential for such interactions to enhance bioactivities. nih.gov Chemical evidence for synergistic effects of certain compounds has been reported, suggesting this is a fruitful area of research. omu.ac.jp

Rational Design and Synthesis of Next-Generation this compound Derivatives

The rational design and synthesis of novel this compound derivatives with improved potency, selectivity, and pharmacokinetic properties represent a significant future direction. Understanding the structure-activity relationships of this compound is crucial for this endeavor. researchgate.net Previous studies toward the total synthesis of this compound and related cardiotonic steroids provide a foundation for developing new synthetic strategies to create analogs. escholarship.orgnii.ac.jpchemrxiv.orgacs.orgnih.gov The modular nature and facile synthesis of related privileged structures, such as rhodanine (B49660) derivatives, highlight the potential for structural modification to yield compounds with diverse biological activities. researchgate.netnih.govacs.org Future research could focus on modifying the triterpenoid (B12794562) aglycone or the sugar moiety of this compound to enhance its desired biological effects and reduce potential off-target interactions.

Conclusion

Synthesis of Major Academic Research Findings on Rhodexin A

This compound is a cardiac glycoside that has garnered academic interest primarily due to its isolation from plants such as Rohdea japonica and Speirantha gardenii, and its notable biological activities nih.gov. Chemically, this compound is characterized as a glycoside compound, featuring a triterpenoid (B12794562) aglycone moiety linked to a sugar chain. Its structure includes a pentacyclic triterpenoid skeleton with a hydroxyl group and a glycosidic bond ontosight.ai. It is specifically the L-rhamnoside of sarmentogenin (B1193907) ucla.edu.

Significant research findings highlight this compound's potent cytotoxic activity, particularly against human leukemia K562 cells. Studies have shown that this compound can strongly inhibit the growth of these cells, demonstrating an IC50 value of 19 nM, which is more potent than that of ouabain (B1677812) (IC50 60 nM) jst.go.jpoup.com. The mechanism of this growth inhibition involves the induction of cell cycle arrest, specifically in the G2M phase, and the induction of apoptosis jst.go.jp. At concentrations of 30-100 nM, this compound increased the G2M population while decreasing the G0G1 population, and at 100 nM, it increased the number of cells with hypodiploid DNA, indicative of apoptosis jst.go.jp.

Beyond its cytotoxic effects, this compound has also been reported to possess antioxidant and anti-inflammatory properties ontosight.ai. Additionally, it has been associated with adaptogenic properties, potentially aiding the body in adapting to stress and improving mental and physical performance, as it has been isolated from Rhodiola rosea, a plant traditionally used for such effects ontosight.ai.

Synthetic studies towards this compound have been pursued due to its potent bioactivity and complex structure ucla.edu. Approaches towards the enantiospecific total synthesis have been described, involving challenging chemical transformations such as very hindered inverse electron demand Diels-Alder reactions ucla.edufigshare.comnih.gov. While racemic syntheses have been reported, achieving efficient and enantioselective total synthesis presents notable challenges, particularly concerning stereocontrol at key centers like C8 ucla.edu.

Here is a summary of key research findings:

| Research Area | Key Findings | Relevant Citations |

| Source and Classification | Isolated from Rohdea japonica, Speirantha gardenii, and Rhodiola rosea; Cardiac glycoside, triterpenoid saponin (B1150181). | nih.govontosight.ai |

| Chemical Structure | Sarmentogenin L-rhamnoside; Pentacyclic triterpenoid skeleton with glycosidic bond. | ontosight.aiucla.edu |

| Cytotoxic Activity | Potent inhibition of human leukemia K562 cell growth (IC50 19 nM); More potent than ouabain. | jst.go.jpoup.com |

| Mechanism of Action (K562) | Induces cell cycle arrest (G2M phase) and apoptosis. | jst.go.jp |

| Other Activities | Antioxidant, anti-inflammatory, and potential adaptogenic properties. | ontosight.ai |

| Synthesis Efforts | Studies toward enantiospecific total synthesis; Challenges in stereocontrol. | ucla.edufigshare.comnih.gov |

(Note: This table is intended to represent data findings and could be implemented as an interactive table in a digital format.)

Broader Implications for Natural Product-Driven Drug Discovery and Development

The research on this compound holds significant implications for natural product-driven drug discovery and development. As a natural product with demonstrated potent biological activities, particularly its selective cytotoxicity against cancer cells, this compound exemplifies the potential of plant-derived compounds as sources of novel therapeutic agents jst.go.jpoup.commdpi.com. The fact that it exhibits greater potency against K562 leukemia cells than ouabain, a known cardiac glycoside, underscores its promise as a lead compound jst.go.jpoup.com.

The complex chemical structure of this compound, characteristic of many natural products, presents both challenges and opportunities in drug development. While complex structures can be difficult to synthesize and modify, they often possess unique mechanisms of action and high specificity for biological targets umich.edu. The ongoing efforts towards the total synthesis of this compound highlight the importance of synthetic chemistry in providing access to these complex molecules and their analogs for further biological evaluation and structure-activity relationship (SAR) studies ucla.eduumich.edu.

Furthermore, this compound belongs to the class of cardiac glycosides, which are known inhibitors of Na+/K+-ATPase and have been recognized for their potential as antitumor compounds researchgate.netchemrxiv.org. The study of this compound contributes to the broader understanding of the therapeutic potential of cardiac glycosides beyond their traditional use in cardiac conditions researchgate.net. This aligns with the growing interest in repositioning existing drugs and exploring natural product scaffolds for new therapeutic applications, particularly in challenging areas like cancer treatment mdpi.comresearchgate.net.

The reported antioxidant and anti-inflammatory activities also broaden the potential therapeutic scope of this compound or its derivatives, suggesting possible applications in conditions where oxidative stress and inflammation play a role ontosight.ai. This multi-faceted biological activity is a common feature of many natural products and can provide leads for developing drugs with pleiotropic effects.

Identification of Key Unanswered Questions and Future Research Imperatives for this compound Studies

Despite the promising findings regarding this compound, several key unanswered questions remain, highlighting crucial areas for future research:

Detailed Mechanism of Action: While this compound is known to induce cell cycle arrest and apoptosis in K562 cells, the precise molecular targets and signaling pathways involved need further elucidation jst.go.jp. Understanding the specific interactions with cellular components will be critical for rational drug design and minimizing potential off-target effects.

Activity Spectrum and Selectivity: Although potent activity against K562 cells has been shown, the cytotoxic activity of this compound against a broader panel of cancer cell lines, including solid tumors, needs comprehensive evaluation oup.com. Furthermore, assessing its selectivity towards cancer cells compared to normal cells is crucial to determine its therapeutic window.

In Vivo Efficacy and Pharmacokinetics: The reported studies primarily focus on in vitro activities jst.go.jpoup.com. Future research must include in vivo studies to evaluate the efficacy of this compound in animal models of cancer and other relevant diseases. Investigations into its pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME) profiles, are essential to assess its druggability and guide formulation strategies researchgate.net.

Structure-Activity Relationship (SAR) Studies: While synthetic efforts are underway, detailed SAR studies are needed to understand how modifications to the this compound structure impact its biological activities and selectivity umich.edu. This will involve synthesizing and testing a range of analogs to identify key pharmacophores and optimize the compound's properties.

Biosynthesis and Sustainable Supply: Understanding the biosynthesis of this compound in its natural sources could potentially lead to more sustainable and efficient production methods, either through optimized plant cultivation, microbial fermentation, or synthetic biology approaches.

Evaluation of Other Reported Activities: The reported antioxidant, anti-inflammatory, and adaptogenic properties require more rigorous scientific validation and mechanistic studies ontosight.ai. Exploring these activities could uncover additional therapeutic applications for this compound or its derivatives.

Comparison with Other Cardiac Glycosides: A more in-depth comparison of the biological activities and mechanisms of this compound with other known cardiac glycosides could provide valuable insights into its unique properties and potential advantages.

Addressing these questions through future research will be vital for fully understanding the therapeutic potential of this compound and determining its viability as a candidate for drug development.

Q & A

Basic: How is Rhodexin A structurally characterized, and what analytical techniques are essential for its identification?

Answer:

this compound, a cardiac glycoside, is identified via high-resolution mass spectrometry (HR-MS) for molecular weight determination (e.g., C₃₅H₅₄O₁₄ for rhodexin C analogs) and nuclear magnetic resonance (NMR) spectroscopy for elucidating stereochemistry and functional groups. Polarimetry ([α] values) and melting point analysis (e.g., decomposition at 75°C for rhodexin C) are critical for purity assessment . Researchers must cross-reference spectral data with literature and validate findings using authenticated reference standards to avoid misidentification .

Basic: What methodologies are recommended for isolating this compound from plant sources like Rohdea japonica?

Answer:

Isolation involves solvent extraction (e.g., ethanol/water mixtures), followed by liquid-liquid partitioning and chromatographic techniques (e.g., column chromatography with silica gel or Sephadex LH-20). Advanced purification employs preparative HPLC with C18 columns. Document solvent ratios, temperature, and pressure parameters to ensure reproducibility. For novel protocols, provide step-by-step validation, including yield calculations and purity thresholds (≥95% by HPLC) .

Advanced: How can researchers resolve contradictory pharmacological data for this compound across in vitro and in vivo models?

Answer:

Contradictions often arise from differences in bioavailability, metabolic pathways, or model-specific variables (e.g., cell line vs. animal species). Address discrepancies by:

- Conducting dose-response studies across multiple models.

- Validating target engagement via biochemical assays (e.g., Na⁺/K⁺-ATPase inhibition for cardiac glycosides).

- Performing pharmacokinetic (PK) analyses to correlate plasma concentrations with efficacy/toxicity .

Report negative results transparently and discuss confounding factors (e.g., matrix effects in plant extracts) .

Advanced: What experimental designs are optimal for studying this compound’s pharmacokinetics (ADME) in preclinical models?

Answer:

Use radiolabeled this compound (³H/¹⁴C) for precise absorption, distribution, metabolism, and excretion (ADME) tracking. Employ LC-MS/MS for quantifying parent compounds and metabolites in plasma/tissue. Design studies with:

- Temporal sampling: Collect data at multiple time points to model half-life and bioavailability.

- Cross-species validation: Compare rodent and non-rodent models to assess translational relevance.

- Tissue-specific analysis: Prioritize organs implicated in toxicity (e.g., heart, liver) .

Basic: How should researchers assess the purity and stability of this compound in experimental preparations?

Answer:

Purity is quantified via HPLC-UV (λ = 220–280 nm for glycosides) with ≥95% peak area threshold. Stability studies require:

- Forced degradation: Expose this compound to heat, light, and pH extremes to identify degradation products.

- Long-term storage: Monitor compound integrity at -80°C over 6–12 months using validated assays.

Document all conditions in supplementary materials to ensure reproducibility .

Advanced: What strategies mitigate batch-to-batch variability in this compound derived from natural sources?

Answer:

Variability arises from seasonal, geographical, or extraction inconsistencies. Mitigation strategies include:

- Standardized cultivation: Control growth conditions (soil pH, light exposure) for source plants.

- Quality-by-design (QbD): Optimize extraction parameters (e.g., solvent polarity, temperature) using statistical modeling.

- Synthetic analogs: Develop semi-synthetic derivatives to bypass natural product variability .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

Follow GHS guidelines:

- Personal protective equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of aerosols.

- Emergency procedures: Immediate rinsing for spills (15+ minutes for eye exposure) and medical consultation for ingestion .

Advanced: How can computational modeling enhance the study of this compound’s mechanism of action?

Answer:

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like Na⁺/K⁺-ATPase. Molecular dynamics simulations (e.g., GROMACS) assess conformational stability. Validate predictions with mutational studies (e.g., alanine scanning) and biophysical assays (e.g., surface plasmon resonance) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.